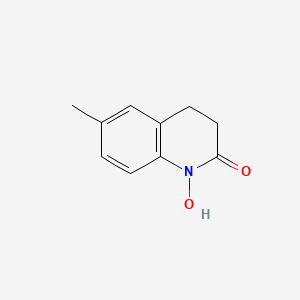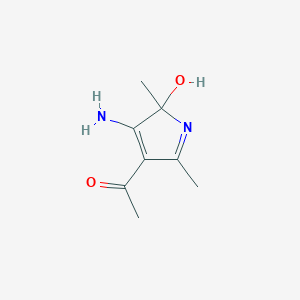![molecular formula C9H14N2 B3346068 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 113849-87-9](/img/structure/B3346068.png)
4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound features a fused pyrrole and pyridine ring system, which is substituted with methyl groups at the 4th and 7th positions. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through a cyclization reaction. This can be achieved using methods such as the Paal-Knorr synthesis, where 1,4-diketones are reacted with ammonia or primary amines.
Formation of the Pyridine Ring: The pyridine ring is then formed by a subsequent cyclization reaction. This can be done through the Chichibabin pyridine synthesis, where the pyrrole ring is reacted with an aldehyde and ammonia.
Methylation: Finally, the compound is methylated at the 4th and 7th positions using reagents such as methyl iodide or dimethyl sulfate under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Pyrrolopyridine-4,7-dione derivatives.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Substituted pyrrolopyridines with various functional groups.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is structurally similar to other pyrrolopyridine derivatives, such as:
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
(4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
These compounds share the pyrrolopyridine core but differ in their substituents and ring structures, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
4,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-5-11-7(2)8-3-4-10-9(6)8/h3-4,6-7,10-11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEKCFQKDODDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C2=C1NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550849 | |
| Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113849-87-9 | |
| Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)

![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)
![Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-](/img/structure/B3346039.png)

![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)


![[5-(Ethoxymethyl)furan-2-yl]methanol](/img/structure/B3346083.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine](/img/structure/B3346093.png)



